molecular formula C24H27ClN6O2S B2814856 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189500-23-9

1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2814856
CAS No.: 1189500-23-9
M. Wt: 499.03
InChI Key: AROORFYIMILZMC-UHFFFAOYSA-N
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Description

1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H27ClN6O2S and its molecular weight is 499.03. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to targetc-Met kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing.

Mode of Action

It’s suggested that similar compounds could potentially inhibitc-Met kinase . Inhibition of this kinase can disrupt several cellular processes, potentially leading to the death of cancer cells.

Biochemical Pathways

Compounds with similar structures have been found to affect pathways involvingc-Met kinase . This kinase is involved in several signaling pathways that regulate cell growth and survival.

Result of Action

Similar compounds have shown promisingneuroprotective and anti-inflammatory properties . They have also demonstrated potential cytotoxic activity against various cancer cell lines .

Properties

IUPAC Name

12-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6O2S/c1-16(2)15-30-23(33)22-19(8-13-34-22)31-20(26-27-24(30)31)6-7-21(32)29-11-9-28(10-12-29)18-5-3-4-17(25)14-18/h3-5,8,13-14,16H,6-7,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROORFYIMILZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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